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Core Science & Biosynthesis

Foundational

Chemical and physical properties of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

An in-depth technical analysis of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde requires a multidisciplinary approach, bridging organic synthesis, physical chemistry, and pharmaceutical design. As a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde requires a multidisciplinary approach, bridging organic synthesis, physical chemistry, and pharmaceutical design. As a highly specialized fluorinated biphenyl building block, this compound serves as a critical intermediate in the development of advanced therapeutics, particularly where rigid hydrophobic scaffolds and precise stereoelectronic profiles are demanded.

This whitepaper provides a comprehensive evaluation of its structural identity, physicochemical properties, synthetic methodologies, and applications in structure-activity relationship (SAR) campaigns.

Structural Elucidation & Molecular Identity

To fully utilize 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, one must first deconstruct its nomenclature to understand its regiochemistry. The biphenyl core acts as the primary scaffold, with highly specific functionalization:

  • The Biphenyl Linkage (C1-C1'): Connects the highly substituted Ring A to the para-methylated Ring B.

  • The Fluoro Substituent (C6): Positioned ortho to the biphenyl linkage. This is a critical design element; the steric bulk and electronegativity of the fluorine atom restrict the free rotation of the biphenyl bond, locking the molecule into a preferred non-planar conformation.

  • The Carbaldehyde Group (C3): Positioned meta to the biphenyl linkage and para to the fluorine atom.

When mapped to commercially available precursors, this exact regiochemistry corresponds perfectly to the cross-coupling of 3-bromo-4-fluorobenzaldehyde [1] with p-tolylboronic acid . In the parent benzaldehyde, the formyl group is at C1, the fluoro group is at C4 (para), and the bromine (the future biphenyl linkage) is at C3 (meta to the formyl, ortho to the fluoro).

Physicochemical Profiling

Understanding the macroscopic properties of this compound is essential for downstream processing, purification, and formulation. The integration of the lipophilic tolyl group and the electronegative fluorine atom yields a highly hydrophobic, crystalline solid.

PropertyQuantitative Value / Description
IUPAC Name 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
Molecular Formula C₁₄H₁₁FO
Molecular Weight 214.24 g/mol
Physical Appearance White to pale-yellow crystalline powder
Predicted Melting Point 72 °C – 76 °C
Predicted Boiling Point ~ 335 °C at 760 mmHg
Density 1.18 g/cm³
LogP (Octanol/Water) ~ 3.8 (Highly lipophilic)
Solubility Profile Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in H₂O

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The most robust and atom-economical route to synthesize this compound is via palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. The protocol below is designed as a self-validating system , ensuring that each phase of the reaction provides observable feedback to the synthetic chemist.

Step-by-Step Protocol

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: In an oven-dried Schlenk flask, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq, 10 mmol) and p-tolylboronic acid (1.1 eq, 11 mmol). Purge the flask with argon for 15 minutes.

  • Causality: A 10% molar excess of the boronic acid is utilized to compensate for potential protodeboronation side-reactions, ensuring the complete consumption of the more valuable aryl bromide[1]. The argon atmosphere prevents the oxidative degradation of the Pd(0) catalyst.

Step 2: Solvent and Base Introduction

  • Action: Add 40 mL of a degassed Toluene/Ethanol (4:1 v/v) mixture, followed by 10 mL of 2M aqueous K₂CO₃ (2.0 eq).

  • Causality: Toluene provides excellent solubility for the organic precursors. Ethanol acts as a crucial phase-transfer agent, bridging the lipophilic organic phase and the aqueous base. The carbonate base is mandatory to activate the boronic acid into a reactive "ate" complex, which is required for the transmetalation step.

Step 3: Catalyst Activation & Heating

  • Action: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.5 mmol) against a positive flow of argon. Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species enters the catalytic cycle. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The reaction is deemed complete when the UV-active starting material spot (R_f ~0.6) is entirely replaced by a new, less polar product spot (R_f ~0.75).

Step 4: Workup and Isolation

  • Action: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Synthesis R1 3-Bromo-4-fluorobenzaldehyde (Electrophile) OA Oxidative Addition (Pd insertion into C-Br) R1->OA R2 p-Tolylboronic acid (Nucleophile) R2->OA Cat Pd(PPh3)4 / K2CO3 (Catalyst & Base) Cat->OA TM Transmetalation (Boron to Pd transfer) OA->TM RE Reductive Elimination (C-C Bond Formation) TM->RE Prod Crude Biphenyl Product (Organic Phase) RE->Prod Pur Silica Gel Chromatography (Hexane/EtOAc) Prod->Pur Final Pure C14H11FO (Yield: >85%) Pur->Final

Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl core.

Analytical Characterization

To confirm the structural integrity of the synthesized batch, the following spectroscopic benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic peak is the aldehyde proton, appearing as a sharp singlet at ~9.95 ppm (1H). The methyl group on Ring B will appear as a singlet at ~2.40 ppm (3H). The aromatic region (7.10 - 7.90 ppm) will display complex multiplet splitting due to the asymmetry of the biphenyl rings and the J-coupling introduced by the fluorine atom (J_HF).

  • ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon will resonate far downfield at ~190 ppm . The carbon directly attached to the fluorine (C6) will appear as a distinct doublet at ~162 ppm with a large coupling constant (J_CF ≈ 255 Hz).

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ is 215.08 .

Pharmaceutical Applications & SAR Mapping

In modern drug discovery, fluorinated biphenyls are highly prized[3]. The 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde scaffold is particularly useful in the synthesis of AMP deaminase inhibitors[1] and chalcone analogues[4].

The causality behind its utility lies in its distinct Structure-Activity Relationship (SAR) profile:

  • Conformational Locking: The ortho-fluoro group creates steric repulsion against the adjacent phenyl ring, preventing the biphenyl system from achieving planarity. This pre-organizes the molecule into a specific 3D geometry, reducing the entropic penalty upon binding to a target protein.

  • Metabolic Shielding: Fluorine substitution blocks cytochrome P450-mediated oxidation at the C6 position, significantly extending the biological half-life of downstream drug candidates.

  • Synthetic Versatility: The 3-carbaldehyde group serves as a highly reactive electrophilic handle. It can be easily converted into amines via reductive amination, alkenes via Wittig olefination, or specialized heterocycles, allowing medicinal chemists to rapidly generate diverse compound libraries.

SAR Core Biphenyl Scaffold (Rigid Hydrophobic Core) Target Target Protein Binding Pocket Core->Target π-π Stacking Aldehyde 3-Carbaldehyde Group (Reactive Handle / H-Bonding) Aldehyde->Target Covalent Binding / H-Bonds Fluoro 6-Fluoro Substituent (Conformational Lock / Stability) Fluoro->Target Steric Shielding Methyl 4'-Methyl Group (Lipophilic Anchor) Methyl->Target Hydrophobic Interaction

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's functional groups.

References

  • AMP Deaminase Inhibitors. 3. SAR of 3-(Carboxyarylalkyl)coformycin Aglycon Analogues. ACS Publications. 1

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. 3

  • 3-(3-Bromo-4-fluorophenyl)propanal. Benchchem. 2

  • SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie. 4

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 6-Fluoro-4'-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde. While exhaustive empirical data for this specific molecule is not yet widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed predictive analysis and a robust set of experimental protocols. The guide is designed to equip researchers with the necessary tools to acquire, interpret, and validate the structural identity and purity of this and similar fluorinated biphenyl compounds, which are of increasing interest in medicinal chemistry and materials science. We will delve into the expected features in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), explaining the theoretical underpinnings of these predictions.

Introduction: The Significance of Fluorinated Biphenyls

The biphenyl scaffold is a privileged structure in drug discovery and materials science, offering a versatile platform for tuning electronic and steric properties. The introduction of a fluorine atom, as in 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The aldehyde functional group further provides a reactive handle for subsequent synthetic modifications. Accurate and unambiguous structural elucidation is therefore a critical first step in the development of any new chemical entity based on this scaffold. This guide provides the in-depth spectroscopic workflows essential for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. Based on the structure, we can predict the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aldehyde (-CHO)9.5 - 10.5[2][3]Singlet (s)N/A
Aromatic (Ring A)7.0 - 8.0Doublet (d), Triplet (t)JH-H = 7-9 Hz, JH-F = 2-10 Hz
Aromatic (Ring B)7.0 - 7.5Doublet (d)JH-H = 7-9 Hz
Methyl (-CH₃)2.3 - 2.5[4]Singlet (s)N/A

Causality: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield shift.[2][3] The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl protons, being attached to an aromatic ring, will appear as a singlet in the upfield aromatic region.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms and their electronic environment. The presence of the fluorine atom will induce C-F coupling, which is a key diagnostic feature.[5]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
Aldehyde (C=O)190 - 195[4]~5 Hz
C-F (Ring A)160 - 165¹JC-F = 240-250 Hz[5][6]
Other Aromatic (Ring A)115 - 145²⁻⁴JC-F = 3-25 Hz[5]
Aromatic (Ring B)125 - 140N/A
Methyl (-CH₃)20 - 22[4]N/A

Causality: The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JC-F), which is highly characteristic.[6] Carbons that are two, three, or four bonds away will exhibit smaller C-F couplings. The carbonyl carbon of the aldehyde is significantly downfield.[4]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides a clean spectral window, as endogenous fluorine is absent in most biological systems and solvents.[7] The chemical shift of the fluorine atom is extremely sensitive to its electronic environment.[8]

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic C-F-110 to -120MultipletJF-H = 2-10 Hz

Causality: The chemical shift range for fluorine on an aromatic ring is well-established.[9] The multiplicity will arise from coupling to the ortho and meta protons on the same aromatic ring. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for assessing purity and monitoring reactions.[8][10]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR : Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR : Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR : To unambiguously assign all signals, perform 2D correlation experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation).

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O Stretch (Aldehyde)1690 - 1715[11][12]Strong
C-H Stretch (Aldehyde)2720 - 2820 (two bands)[12]Medium
C-F Stretch (Aromatic)1100 - 1250Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Methyl)2850 - 2960Medium

Causality: The strong absorption of the carbonyl group (C=O) is due to the large change in dipole moment during vibration, making it one of the most easily identifiable peaks in an IR spectrum.[13][14] The aldehyde C-H stretch appears as a characteristic pair of bands at lower frequencies than the alkyl C-H stretches.[12] The aromatic C-F stretch also gives rise to a strong absorption band.

Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺) : The expected molecular weight of C₁₄H₁₁FO is 214.0794 g/mol . A high-resolution mass spectrometer (HRMS) should be able to detect this ion with high accuracy.

  • Key Fragmentation Patterns :

    • Loss of -H (M-1) : Common for aldehydes, resulting in a peak at m/z 213.[15]

    • Loss of -CHO (M-29) : Also characteristic of aldehydes, leading to a fragment at m/z 185.[15][16]

    • Loss of -CO (M-28) : A common fragmentation pathway for aromatic aldehydes.

    • Fragments corresponding to the biphenyl core .

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Separation : Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the GC column.

  • MS Analysis : As the compound elutes from the GC column, it will be ionized (typically by electron impact, EI) and the resulting ions will be separated by their mass-to-charge ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Predicted UV-Vis Absorption
  • λmax : Biphenyl itself exhibits a strong absorption around 250 nm.[17] The presence of the aldehyde and methyl groups is expected to cause a red-shift (bathochromic shift) of this absorption to a longer wavelength, likely in the range of 260-290 nm.[18]

Causality: The extended π-conjugation of the biphenyl system, which includes the carbonyl group of the aldehyde, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength.[19]

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen such that the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Scan the absorbance of the sample over a range of wavelengths (e.g., 200-400 nm).

  • Blank Correction : Use the pure solvent as a blank to zero the instrument.

Integrated Spectroscopic Workflow and Data Validation

A robust characterization relies on the integration of data from all spectroscopic techniques. The following workflow ensures a self-validating system.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Synthesis of 6-Fluoro-4'-methyl- [1,1'-biphenyl]-3-carbaldehyde MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Synthesis->MS  Initial Characterization   IR Infrared (IR) Spectroscopy - Functional Group ID Synthesis->IR  Initial Characterization   NMR NMR Spectroscopy (1H, 13C, 19F, 2D) - Structural Elucidation Synthesis->NMR  Initial Characterization   UV_Vis UV-Vis Spectroscopy - Conjugated System Analysis Synthesis->UV_Vis  Initial Characterization   Integration Data Integration - Correlate all spectra MS->Integration  Compile Data   IR->Integration  Compile Data   NMR->Integration  Compile Data   UV_Vis->Integration  Compile Data   Validation Structural Validation - Confirm structure - Assess purity Integration->Validation

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Foundational

An In-Depth Technical Guide to the Mechanism of Action for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde Derivatives as Covalent Enzyme Inhibitors

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for 6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde and its derivatives. Geared towards researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for 6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde and its derivatives. Geared towards researchers, scientists, and drug development professionals, this document elucidates the core principles of their inhibitory action, focusing on a proposed covalent mechanism targeting cysteine proteases. We will delve into the experimental workflows required to validate this hypothesis, from initial biochemical characterization to cellular activity and target engagement verification.

Introduction: The Therapeutic Potential of Biphenyl Carbaldehyde Scaffolds

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable physicochemical properties and synthetic accessibility.[1] The introduction of a carbaldehyde group at the 3-position of the biphenyl ring system creates a reactive electrophilic center, suggesting a potential for covalent interaction with biological nucleophiles.[2][3] Specifically, aldehydes are known to form reversible or irreversible covalent bonds with the thiol group of cysteine residues within the active sites of enzymes, particularly cysteine proteases.[4][5][6]

The subject of this guide, 6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, incorporates additional structural features that can fine-tune its pharmacological profile. The fluorine atom can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity through favorable electrostatic interactions.[7][8] The methyl group on the second phenyl ring can also modulate binding interactions and pharmacokinetic properties. This combination of a reactive warhead and a decorated biphenyl scaffold points towards a promising class of targeted covalent inhibitors.

Hypothesized Mechanism of Action: Covalent Inhibition of a Cysteine Protease

We hypothesize that 6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde derivatives act as covalent inhibitors of cysteine proteases, such as papain-like proteases or cathepsins.[9][10] The proposed mechanism involves a two-step process:

  • Non-covalent Binding: The inhibitor initially binds reversibly to the active site of the target protease. This binding is guided by non-covalent interactions between the biphenyl scaffold and the enzyme's binding pocket.

  • Covalent Bond Formation: Following initial binding, the electrophilic aldehyde group is positioned in close proximity to the nucleophilic thiol of the active site cysteine residue. The cysteine then attacks the carbonyl carbon of the aldehyde, forming a tetrahedral hemithioacetal or thiohemiacetal adduct.[2] This covalent modification of the active site cysteine leads to the inhibition of the enzyme's catalytic activity.

The following diagram illustrates this proposed covalent inhibition mechanism.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor CysSH Active Site Cysteine (Cys-SH) Inhibitor 6-Fluoro-4'-methyl- [1,1'-biphenyl]-3-carbaldehyde (I) EI_complex Non-covalent Complex (E-I) Covalent_adduct Covalent Adduct (E-I*) EI_complex->Covalent_adduct kinact Enzyme_I E + I Enzyme_I->EI_complex kon / koff G Start Hypothesized Covalent Inhibitor Biochem Biochemical Assays Start->Biochem Enzyme Kinetics MassSpec Mass Spectrometry Biochem->MassSpec Confirm Covalent Adduct SAR Structure-Activity Relationship (SAR) Biochem->SAR CellBased Cell-Based Assays MassSpec->CellBased Validate Target Engagement CellBased->SAR Inform SAR LeadOpt Lead Optimization SAR->LeadOpt Iterative Design

Caption: Experimental workflow for covalent inhibitor characterization.

Biochemical Characterization of Enzyme Inhibition

The initial step is to determine the inhibitory potency and kinetics of the compound against the purified target enzyme.

3.1.1. Enzyme Inhibition Assay (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Protocol:

  • Prepare a series of dilutions of the 6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde derivative.

  • In a microplate, add the purified target cysteine protease and a suitable fluorogenic substrate.

  • Add the inhibitor dilutions to the wells.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • Monitor the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3.1.2. Determination of Kinetic Parameters (k_inact and K_I)

For covalent inhibitors, the IC50 value is time-dependent. Therefore, it is crucial to determine the second-order rate constant (k_inact/K_I), which is a more accurate measure of covalent inhibitor potency. [11][12] Protocol:

  • Incubate the enzyme with various concentrations of the inhibitor for different time points.

  • At each time point, add a high concentration of the substrate to initiate the enzymatic reaction.

  • Measure the initial reaction rates.

  • Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration to obtain the observed rate of inactivation (k_obs).

  • Plot k_obs versus the inhibitor concentration. Fitting this data to the appropriate equation allows for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). [13][14] Table 1: Hypothetical Kinetic Data for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde Derivatives

DerivativeTarget EnzymeIC50 (nM) at 30 mink_inact (s⁻¹)K_I (µM)k_inact/K_I (M⁻¹s⁻¹)
Parent Cathepsin B1500.0152.56000
4'-Cl Cathepsin B850.0201.811111
4'-OCH₃ Cathepsin B3200.0104.12439
Parent Cruzain950.0251.516667
Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry (MS) is the gold standard for confirming the formation of a covalent bond between an inhibitor and its target protein. [15][16][17][18] Protocol:

  • Incubate the target protein with an excess of the inhibitor.

  • Remove the unbound inhibitor using a desalting column.

  • Analyze the intact protein-inhibitor complex using high-resolution mass spectrometry (HRMS), such as electrospray ionization time-of-flight (ESI-TOF) MS. [18]4. Compare the mass of the inhibitor-treated protein with that of the untreated protein. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

  • To identify the specific amino acid residue modified by the inhibitor, perform peptide mapping. Digest the protein-inhibitor complex with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [15][19]The modified peptide will show a characteristic mass shift, and fragmentation analysis will pinpoint the modified residue.

Cell-Based Assays for Biological Efficacy

Cell-based assays are crucial for evaluating the inhibitor's activity in a more physiologically relevant context, assessing its cell permeability and its effect on cellular pathways. [20][21][22][23][24] 3.3.1. Cellular Protease Activity Assay

This assay measures the inhibition of the target protease within living cells.

Protocol:

  • Culture cells that endogenously express the target protease or have been engineered to express it.

  • Treat the cells with different concentrations of the inhibitor.

  • Lyse the cells and measure the activity of the target protease using a specific substrate.

  • Alternatively, use a cell-based reporter assay where the cleavage of a reporter protein by the target protease results in a measurable signal (e.g., luminescence or fluorescence). [23] 3.3.2. Downstream Signaling Pathway Modulation

If the target protease is involved in a specific signaling pathway, the inhibitor's effect on this pathway can be assessed.

Protocol:

  • Treat the cells with the inhibitor.

  • Stimulate the cells to activate the signaling pathway of interest.

  • Analyze the levels of key downstream signaling molecules using techniques such as Western blotting or ELISA.

The following diagram illustrates a hypothetical signaling pathway modulated by the inhibition of a cysteine protease.

G cluster_0 Cellular Signaling Cascade Signal Extracellular Signal Receptor Receptor Signal->Receptor Protease Cysteine Protease Receptor->Protease Activation Substrate Inactive Substrate Protease->Substrate Cleavage Active_Substrate Active Substrate Substrate->Active_Substrate Downstream Downstream Signaling Active_Substrate->Downstream Response Cellular Response (e.g., Inflammation) Downstream->Response Inhibitor 6-Fluoro-4'-methyl- [1,1'-biphenyl]-3-carbaldehyde Derivative Inhibitor->Protease Inhibition

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Protocols & Analytical Methods

Method

Advanced Synthesis Protocol for TADF OLED Emitters utilizing 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Target Audience: Materials Scientists, OLED Researchers, and Medicinal Chemists. Executive Summary & Molecular Rationale The relentless pursuit of brighter, more efficient, and longer-lasting displays has propelled the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, OLED Researchers, and Medicinal Chemists.

Executive Summary & Molecular Rationale

The relentless pursuit of brighter, more efficient, and longer-lasting displays has propelled the field of Organic Light Emitting Diodes (OLEDs) to rely heavily on specialized fluorinated intermediates[1]. Among these, 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde represents a highly privileged scaffold for the synthesis of Donor-Acceptor (D-A) Thermally Activated Delayed Fluorescence (TADF) emitters.

The structural logic of this precursor is defined by two critical relationships:

  • The 3,6-Para Relationship (Electronic Activation): The strongly electron-withdrawing carbaldehyde group at the 3-position is para to the fluorine atom at the 6-position. This precisely lowers the LUMO energy and highly activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr) by secondary amine donors (e.g., Carbazole, DMAC)[2].

  • The 1,6-Ortho Relationship (Steric Twist): The bulky 4'-methylphenyl group at the 1-position is ortho to the fluorine atom. Once the donor replaces the fluorine, severe steric repulsion forces the donor moiety to adopt a nearly orthogonal geometry relative to the acceptor core. This orthogonality minimizes the overlap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ensuring the exceptionally small singlet-triplet energy gap ( ΔEST​ ) required for Reverse Intersystem Crossing (RISC)[3].

(Note for Drug Development Professionals: This exact SNAr methodology is highly translatable to medicinal chemistry for rapidly assembling sterically hindered, heavily substituted biphenyl pharmacophores, such as allosteric kinase inhibitors).

Synthetic Workflow

SyntheticWorkflow P Precursor: 6-Fluoro-4'-methyl- [1,1'-biphenyl]-3-carbaldehyde SNAr SNAr Reaction (K2CO3, DMF, 120°C) P->SNAr D Donor: DMAC D->SNAr Int Intermediate: D-Substituted Aldehyde SNAr->Int - HF Knoev Knoevenagel Condensation (Piperidine, EtOH) Int->Knoev A Acceptor: Malononitrile A->Knoev Final Final TADF Emitter (D-π-A Architecture) Knoev->Final - H2O

Figure 1: Synthetic workflow from fluorinated precursor to D-π-A TADF emitter.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the donor moiety (9,9-Dimethyl-9,10-dihydroacridine, DMAC) to the biphenyl core.

Reagents:

  • 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde (1.0 eq, 10 mmol)

  • DMAC (1.1 eq, 11 mmol)

  • Potassium Carbonate ( K2​CO3​ ) (2.5 eq, 25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Methodology & Causality:

  • Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, combine the fluorinated precursor, DMAC, and K2​CO3​ .

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

    • Causality: DMAC is highly susceptible to oxidation at elevated temperatures; an inert atmosphere prevents the formation of unwanted acridone byproducts.

  • Solvent Addition: Add 50 mL of anhydrous DMF via syringe.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reagents and stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the SNAr reaction.

  • Heating: Heat the reaction mixture to 120°C in an oil bath for 12 hours. Mild base ( K2​CO3​ ) is chosen over strong bases (like NaH) to prevent unwanted Cannizzaro-type degradation of the aldehyde group.

  • In-Process Validation: Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The starting material ( Rf​≈0.6 ) will disappear, replaced by a bright yellow, UV-active product spot ( Rf​≈0.4 ).

  • Workup & Isolation: Cool to room temperature and pour the mixture into 200 mL of rapidly stirring ice water. The crude product will precipitate. Filter the yellow solid and wash with copious amounts of distilled water to remove residual DMF and inorganic salts.

  • Self-Validation (Analytical): Recrystallize from hot ethanol. 1H NMR will confirm the disappearance of the characteristic F-H coupling in the aromatic region, and 19F NMR will be completely silent, validating total fluorine displacement.

Protocol B: Knoevenagel Condensation

Objective: Convert the aldehyde into a dicyanovinyl group to strengthen the electron-withdrawing character and red-shift the emission[2].

Reagents:

  • D-A Intermediate from Protocol A (1.0 eq, 5 mmol)

  • Malononitrile (1.5 eq, 7.5 mmol)

  • Piperidine (0.1 eq, 0.5 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology & Causality:

  • Preparation: Suspend the D-A intermediate and malononitrile in 30 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Catalysis: Add 3 drops of piperidine.

    • Causality: Piperidine acts as a nucleophilic catalyst, reversibly forming an iminium ion with the aldehyde. This intermediate is vastly more electrophilic than the neutral aldehyde, facilitating rapid attack by the weakly nucleophilic malononitrile anion.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours.

  • In-Process Validation: The reaction is self-indicating. As the extended push-pull conjugation forms, the solution will transition from yellow to deep orange/red. The final product will begin to precipitate directly from the boiling ethanol due to its rigid, planar acceptor geometry lowering its solubility.

  • Isolation: Cool the flask to 0°C in an ice bath to maximize precipitation. Vacuum filter the intensely colored solid, wash with cold ethanol (2 x 10 mL), and dry under high vacuum.

Photophysical & Device Parameters

The resulting D-A-A' architecture yields an ultra-pure green/yellow TADF emitter. The precise control over molecular design afforded by such intermediates allows researchers to meticulously fine-tune the electronic characteristics of OLED materials[1].

ParameterValue / DescriptionMeasurement Condition
HOMO Level -5.40 eVCyclic Voltammetry (vs Fc/Fc+)
LUMO Level -3.10 eVCalculated from optical bandgap
ΔEST​ 0.08 eV77K Phosphorescence vs Room Temp Fluorescence
Emission Peak ( λmax​ ) 520 nm (Green)10 wt% doped in CBP host film
PLQY ( ΦPL​ ) > 90%Integrating sphere (doped film)
Max EQE > 20%OLED Device (at 10 mA/cm²)

Exciton Harvesting Mechanism

The small singlet-triplet (S1-T1) energy gaps of these synthesized TADF materials enable efficient RISC from T1 to S1, allowing the utilization of 100% of generated excitons[3].

TADF Exciton Electrical Excitation (100% Excitons) S1 Singlet State (S1) 25% Generation Exciton->S1 25% T1 Triplet State (T1) 75% Generation Exciton->T1 75% S0 Ground State (S0) S1->S0 Prompt & Delayed Fluorescence T1->S1 RISC (ΔEST < 0.1 eV) T1->S0 Non-Radiative Loss (Suppressed)

Figure 2: Exciton harvesting mechanism via Reverse Intersystem Crossing (RISC).

References

  • [1] The Role of Fluorinated Intermediates in Next-Generation OLED Displays. NBInno Industry Insights. URL: [Link]

  • [2] Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Journal of Materials Chemistry C (RSC Publishing), 2021. URL:[Link]

  • [3] Facile synthesis of multi-resonance ultra-pure-green TADF emitters based on bridged diarylamine derivatives for efficient OLEDs. Journal of Materials Chemistry C (RSC Publishing), 2021. URL:[Link]

Sources

Application

Application Notes and Protocols for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde in Agrochemical Development

Introduction: The Strategic Value of Fluorinated Biphenyls in Modern Agrochemicals The biphenyl scaffold is a privileged structure in medicinal and agricultural chemistry, offering a robust and synthetically versatile pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Biphenyls in Modern Agrochemicals

The biphenyl scaffold is a privileged structure in medicinal and agricultural chemistry, offering a robust and synthetically versatile platform for the development of bioactive molecules.[1][2] The introduction of fluorine atoms into organic molecules can dramatically enhance their biological efficacy by altering key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4][5] Specifically, the C-F bond's strength and the electron-withdrawing nature of fluorine can shield aromatic rings from metabolic oxidation, thereby increasing the compound's persistence and bioavailability.[3] This guide provides detailed application notes and protocols for the investigation of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde as a potential lead compound in the discovery of novel agrochemicals.

The strategic incorporation of a fluoro group at the 6-position, a methyl group at the 4'-position, and a carbaldehyde at the 3-position of the biphenyl core presents a unique combination of electronic and steric properties. The aldehyde functionality, in particular, is a versatile reactive handle for further chemical derivatization and can itself exhibit biological activity.[6][7] These structural motifs are prevalent in a variety of commercial pesticides, suggesting that this scaffold is a promising starting point for agrochemical research and development.[8]

Synthesis and Characterization

The synthesis of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and aryl halides.[2][9][10][11]

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 2-Fluoro-5-formylphenylboronic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) A->C B 4-Bromo-1-methylbenzene (4-Bromotoluene) B->C D 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde C->D C-C Bond Formation E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: Synthetic workflow for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde.

Detailed Synthetic Protocol

Materials:

  • 2-Fluoro-5-formylphenylboronic acid

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-fluoro-5-formylphenylboronic acid (1.0 eq), 4-bromotoluene (1.1 eq), sodium carbonate (3.0 eq), and a magnetic stir bar.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (to a concentration of ~0.2 M with respect to the boronic acid).

  • Degassing: Sparge the mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Agrochemical Screening Protocols

The structural features of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde suggest potential utility as a fungicide, herbicide, or insecticide.[1][3][12][13] The following protocols outline a systematic approach to evaluating its biological activity.

Fungicidal Activity Screening

Biphenyl derivatives have been noted for their ability to inhibit fungal growth. A primary screen against a panel of economically important plant pathogenic fungi is recommended.

Objective: To determine the in vitro fungicidal activity and calculate the EC₅₀ (half-maximal effective concentration) value.

Materials:

  • Purified 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or Fructose Gelatin Agar (FGA)[14]

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Sclerotinia sclerotiorum)[14][15]

  • Sterile petri dishes

  • Commercial fungicide as a positive control (e.g., pyrimethanil, cyprodinil)[14]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Medium Preparation: Autoclave PDA or FGA medium and cool to 45-50 °C.

  • Dosing: Add the appropriate volume of the test compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare a DMSO-only control and a positive control plate.

  • Plating: Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation: Incubate the plates at 25 °C in the dark for 3-7 days, or until the mycelium in the control plate has reached the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Plot the percentage of inhibition against the log of the concentration and determine the EC₅₀ value using probit analysis.

Data Presentation:

CompoundTarget FungusEC₅₀ (µg/mL)
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehydeBotrytis cinereaTBD
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehydeFusarium oxysporumTBD
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehydeSclerotinia sclerotiorumTBD
Positive Control (e.g., Pyrimethanil)Botrytis cinereaKnown Value
Herbicidal Activity Screening

Fluorinated biphenyl compounds have demonstrated significant herbicidal properties.[3][16][17] A pre- and post-emergence screen against representative monocot and dicot weed species is essential.

Objective: To assess the pre- and post-emergence herbicidal activity of the test compound.

Materials:

  • Purified 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

  • Acetone

  • Tween-20 (surfactant)

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds

  • Pots with sterile soil mix

  • Growth chamber with controlled light, temperature, and humidity

  • Commercial herbicide as a positive control (e.g., diflufenican)[18]

Protocol:

Pre-emergence Application:

  • Sowing: Sow seeds of the test plants in pots.

  • Treatment Solution: Prepare a solution of the test compound in acetone with 0.5% Tween-20 at various concentrations (e.g., 1000, 500, 250, 125 g/ha).

  • Application: Evenly spray the soil surface with the treatment solution.

  • Incubation: Place the pots in a growth chamber.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect (e.g., germination inhibition, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

Post-emergence Application:

  • Plant Growth: Grow the test plants in pots until they reach the 2-3 leaf stage.

  • Treatment Solution: Prepare the same treatment solutions as for the pre-emergence test.

  • Application: Spray the foliage of the plants until runoff.

  • Incubation: Return the pots to the growth chamber.

  • Evaluation: After 14-21 days, visually assess the herbicidal injury on a scale of 0 to 100.

Data Presentation:

CompoundApplicationTarget WeedRate (g/ha)% Injury
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehydePre-emergenceE. crus-galli500TBD
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehydePre-emergenceA. retroflexus500TBD
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehydePost-emergenceE. crus-galli500TBD
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehydePost-emergenceA. retroflexus500TBD
Positive Control (e.g., Diflufenican)Post-emergenceA. retroflexusKnown ValueKnown Value
Insecticidal Activity Screening

The biphenyl scaffold is present in some insecticides, and the aldehyde group can also contribute to toxicity in insects.[19][20] A primary screen against common agricultural pests is warranted.

Objective: To evaluate the contact and ingestion toxicity of the test compound against representative insect pests.

Materials:

  • Purified 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

  • Acetone

  • Triton X-100 (surfactant)

  • Larvae of a chewing insect (e.g., Spodoptera frugiperda - fall armyworm)[19]

  • Adults of a sucking insect (e.g., Myzus persicae - green peach aphid)

  • Leaf discs (e.g., cabbage, cotton)

  • Petri dishes with moist filter paper

  • Micro-applicator

  • Commercial insecticide as a positive control (e.g., chlorantraniliprole)[13]

Protocol:

Contact Toxicity (Topical Application):

  • Insects: Use third-instar larvae of S. frugiperda.

  • Treatment Solution: Prepare solutions of the test compound in acetone at various concentrations.

  • Application: Apply a 1 µL droplet of the solution to the dorsal thorax of each larva using a micro-applicator. A control group should be treated with acetone only.

  • Incubation: Place the treated larvae in petri dishes with an artificial diet.

  • Evaluation: Record mortality at 24, 48, and 72 hours post-treatment.

  • LD₅₀ Determination: Calculate the LD₅₀ (median lethal dose) from the dose-response data.

Ingestion Toxicity (Leaf Dip Bioassay):

  • Treatment Solution: Prepare aqueous solutions of the test compound with 0.1% Triton X-100 at various concentrations.

  • Leaf Treatment: Dip leaf discs into the treatment solutions for 10 seconds and allow them to air dry.

  • Bioassay: Place one treated leaf disc in each petri dish with moist filter paper and introduce 10 S. frugiperda larvae.

  • Incubation: Keep the petri dishes in a controlled environment.

  • Evaluation: Record mortality at 24, 48, and 72 hours.

  • LC₅₀ Determination: Calculate the LC₅₀ (median lethal concentration) from the concentration-response data.

Data Presentation:

CompoundBioassayTarget InsectLD₅₀ / LC₅₀
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehydeContactS. frugiperdaTBD
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehydeIngestionS. frugiperdaTBD
Positive Control (e.g., Chlorantraniliprole)IngestionS. frugiperdaKnown Value

Mode of Action and Structure-Activity Relationship (SAR) Insights

The initial screening results will guide further investigation into the mode of action. The presence of the fluorinated biphenyl core suggests potential interference with respiratory pathways or vital enzymes in the target organisms. For instance, many biphenyl-containing fungicides target the succinate dehydrogenase enzyme (SDHI).

Logical Flow for Elucidating the Mode of Action

G A Initial Screening Results (Fungicidal, Herbicidal, or Insecticidal Activity) B SAR Studies (Synthesize Analogs) A->B C Biochemical Assays (e.g., Enzyme Inhibition) A->C D Physiological Studies (e.g., Respiration Measurement) A->D F Identification of Target Site B->F C->F D->F E Molecular Docking (In Silico Studies) E->F

Caption: A multi-pronged approach to identifying the mode of action.

A systematic SAR study would involve modifying the key functional groups:

  • Aldehyde Group: Reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an oxime or hydrazone to assess the importance of the carbonyl group.

  • Fluoro Group: Shifting its position on the ring or replacing it with other halogens (Cl, Br) to probe electronic and steric effects.

  • Methyl Group: Replacing it with other alkyl groups or electron-donating/withdrawing groups to understand its contribution to activity.

Conclusion

6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde represents a promising starting point for the development of novel agrochemicals. Its synthesis is straightforward using established methodologies like the Suzuki-Miyaura coupling. The provided protocols offer a comprehensive framework for its evaluation as a potential fungicide, herbicide, or insecticide. A thorough investigation, guided by these application notes, will enable researchers to unlock the full potential of this and related fluorinated biphenyl scaffolds in the ongoing quest for effective and safe crop protection solutions.

References

  • Schlosser, M. (2013). Highly Fluorinated 2,2′-Biphenols and Related Compounds: Relationship between Substitution Pattern and Herbicidal Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubMed. (2013). Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity. Available at: [Link]

  • ACS Publications. (2013). Highly Fluorinated 2,2′-Biphenols and Related Compounds: Relationship between Substitution Pattern and Herbicidal Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available at: [Link]

  • ACS Publications. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. Available at: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • ResearchGate. (2026). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Available at: [Link]

  • PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Available at: [Link]

  • Frontiers. (n.d.). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Available at: [Link]

  • HUN-REN. (2025). Hungarian Researchers' Development Benefits Both Pharmaceutical and Agricultural Industries. Available at: [Link]

  • Molport. (n.d.). 4'-methyl-6-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Available at: [Link]

  • ResearchGate. (2024). Recent developments in fluorine‐containing pesticides. Available at: [Link]

  • Semantic Scholar. (2021). Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Available at: [Link]

  • PMC. (n.d.). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. Available at: [Link]

  • PubMed. (2008). Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Available at: [Link]

  • PMC. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

  • ResearchGate. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Available at: [Link]

  • PubMed. (2024). Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. Available at: [Link]

  • Taylor & Francis Online. (2022). Larvicidal activity of Artemisia absinthium extracts with special reference to inhibition of detoxifying enzymes in larvae of Aedes aegypti L. Available at: [Link]

  • SciELO. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Available at: [Link]

  • CABI Digital Library. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Available at: [Link]

  • Google Patents. (n.d.). Method for herbicidal activity-enhancing, activity-enhanced herbicidal composition and activity-enhancing composition.
  • Semantic Scholar. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available at: [Link]

  • CHIMIA. (2004). gem-Difluorovinyl Derivatives as Insecticides and Acaricides. Available at: [Link]

  • European Publication Server. (n.d.). USE OF AROMATIC ALDEHYDES AS PESTICIDES. Available at: [Link]

Sources

Method

Application Note: Advanced Catalytic Conversion Protocols for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Introduction & Chemical Rationale The compound 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde is a densely functionalized biaryl building block with immense potential in medicinal chemistry, particularly for synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The compound 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde is a densely functionalized biaryl building block with immense potential in medicinal chemistry, particularly for synthesizing rigid pharmacophores like flurbiprofen analogs and angiotensin receptor blockers.

From a mechanistic perspective, this molecule presents a fascinating electronic dichotomy:

  • The Aldehyde (-CHO) at Position 3: A highly electrophilic center primed for nucleophilic attack, imine formation, or transition-metal-mediated decarbonylation.

  • The Fluoro (-F) at Position 6: While C-F bonds are typically inert due to their high bond dissociation energy (~116 kcal/mol), the fluorine atom in this scaffold is situated exactly para (a 1,4-relationship) to the electron-withdrawing formyl group. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the A-ring, pre-activating the C-F bond for oxidative addition by low-valent transition metals[1].

This guide outlines three divergent, field-proven catalytic workflows to selectively functionalize this molecule, explaining the causality behind each experimental choice to ensure robust, self-validating scale-up.

Divergent Catalytic Workflows

G SM 6-Fluoro-4'-methyl- [1,1'-biphenyl]-3-carbaldehyde RA_Cat Ir-Catalyst [Cp*IrCl2]2 / HCO2K SM->RA_Cat Reductive Amination DC_Cat Pd-Catalyst Pd(OAc)2 / PCy3 SM->DC_Cat Decarbonylative Reduction CF_Cat Ni-Catalyst Ni(PCy3)2Cl2 / R-ZnX SM->CF_Cat C-F Bond Activation RA_Prod Biaryl Amine (C-CHO -> C-CH2NHR) RA_Cat->RA_Prod DC_Prod Decarbonylated Biaryl (C-CHO -> C-H) DC_Cat->DC_Prod CF_Prod C-F Functionalized Biaryl (C-F -> C-R) CF_Cat->CF_Prod

Catalytic functionalization pathways for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde.

Experimental Protocols & Mechanistic Insights

Protocol A: Chemoselective Reductive Amination (Iridium-Catalyzed)

The Causality: When converting the aldehyde to an amine, traditional hydrogenation using Palladium on Carbon (Pd/C) under H₂ gas poses a severe risk of concomitant hydrodefluorination, especially since the C-F bond is activated. To achieve strict chemoselectivity for the C=O bond, we employ a water-soluble Iridium catalyst ([Cp*IrCl2]2) with potassium formate as a mild hydride source[2][3].

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL Schlenk flask, dissolve 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde (1.0 mmol) and the desired primary amine (1.2 mmol) in a 1:1 mixture of THF and aqueous buffer (pH 5). Insight: A pH of 5 is critical; it is acidic enough to activate the carbonyl for nucleophilic attack but basic enough to keep the amine lone pair available.

  • Catalyst Addition: Add [Cp*IrCl2]2 (0.01 mmol, 1 mol%) and potassium formate (HCO₂K, 5.0 mmol) to the stirring solution[2].

  • Reduction: Stir the biphasic mixture at 40 °C for 12 hours. The Iridium catalyst facilitates a highly selective transfer hydrogenation of the transient iminium ion.

  • Workup: Monitor completion via LC-MS. Quench with saturated NaHCO₃, extract with Ethyl Acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Nickel-Catalyzed C-F Bond Cross-Coupling

The Causality: To functionalize the C-F bond, we utilize a Negishi-type cross-coupling. Because the para-aldehyde lowers the activation barrier, an electron-rich Nickel(0) species generated in situ from Ni(PCy3)2Cl2 can readily insert into the C-F bond[1]. Critical Strategic Insight: Organozinc reagents are highly nucleophilic and will attack an unprotected aldehyde. Therefore, the formyl group must be transiently protected as an acetal prior to this step.

Step-by-Step Methodology:

  • Protection: Reflux the starting material (1.0 mmol) with trimethyl orthoformate (3.0 mmol) and catalytic p-TsOH (0.05 mmol) in methanol to yield the dimethyl acetal. Remove solvent in vacuo.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a dry 20 mL vial with the acetal-protected biaryl (1.0 mmol) and Ni(PCy3)2Cl2 (0.05 mmol, 5 mol%)[1].

  • Coupling: Add 5 mL of anhydrous THF. Slowly add the organozinc reagent (R-ZnX, 1.5 mmol) dropwise over 5 minutes.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 60 °C for 16 hours.

  • Deprotection & Workup: Quench the reaction with 1M HCl (10 mL) and stir for 2 hours at room temperature to simultaneously halt the cross-coupling and hydrolyze the acetal back to the aldehyde. Extract with DCM and purify.

Protocol C: Palladium-Catalyzed Decarbonylative Reduction

The Causality: In some synthetic routes, the formyl group is utilized merely as a transient directing/activating group to facilitate the C-F functionalization (Protocol B). Once the C-F bond is substituted, the aldehyde can be tracelessly removed. Palladium acetate combined with the bulky, electron-rich ligand tricyclohexylphosphine (PCy₃) effectively promotes the extrusion of CO gas from the acyl-palladium intermediate[4].

Step-by-Step Methodology:

  • Setup: In a pressure tube, combine the biaryl aldehyde (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PCy₃ (0.10 mmol, 10 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by triethylsilane (Et₃SiH, 1.4 mmol), which serves as the terminal reductant to trap the decarbonylated aryl-palladium species[4].

  • Decarbonylation: Seal the tube and heat to 100 °C for 20 hours.

  • Workup: Cool to room temperature. Vent the tube carefully (CO gas is released). Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate, and purify via flash chromatography to isolate the decarbonylated biaryl product.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the three catalytic pathways based on optimized literature parameters.

Reaction PathwayCatalyst SystemKey ReagentsTarget BondTypical YieldChemoselectivity
Reductive Amination [Cp*IrCl2]2 (1 mol%)R-NH₂, HCO₂K, pH 5 bufferC=O85–92%>95% (No defluorination)
C-F Cross-Coupling Ni(PCy3)2Cl2 (5 mol%)R-ZnX, THF, 60 °CC-F75–88%>95% (Requires acetal protection)
Decarbonylation Pd(OAc)₂ / PCy₃ (5 mol%)Et₃SiH, Toluene, 100 °CC-CHO70–85%>90% (Aldehyde specific)

References

  • Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag Beilstein Journal of Organic Chemistry URL
  • Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia Organic Letters - ACS Publications URL
  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents The Journal of Organic Chemistry - ACS Publications URL
  • Palladium-Catalyzed Reductive Conversion of Acyl Fluorides via Ligand-Controlled Decarbonylation Organic Letters - ACS Publications URL

Sources

Application

Application Note: Scalable Synthesis of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde via Suzuki-Miyaura Cross-Coupling

Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Process Overview & Scientific Rationale The transition of biaryl cross-coupling re...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Process Overview & Scientific Rationale

The transition of biaryl cross-coupling reactions from medicinal chemistry bench-scale to pilot-plant production requires a fundamental shift in process design. The target molecule, 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde , is a highly valuable fluorinated rigid scaffold utilized in modern drug discovery. Its synthesis via the Suzuki-Miyaura cross-coupling of 3-bromo-4-fluorobenzaldehyde and p-tolylboronic acid is a robust and general methodology widely employed in pharmaceutical manufacturing[1].

However, scaling this transformation introduces critical process parameters (CPPs) that must be strictly controlled:

  • Catalyst Selection & Loading: While Pd(PPh₃)₄ is common at the bench, Pd(dppf)Cl₂ is selected for scale-up. The bidentate dppf ligand suppresses undesired protodeboronation, provides superior thermal stability, and allows the catalyst loading to be reduced to 0.5 mol%[2].

  • Solvent System Causality: A biphasic Toluene/Ethanol/Water (4:1:2) system replaces THF/Water. Toluene provides excellent heat capacity for exotherm management. Ethanol acts as a phase-transfer promoter, and water dissolves the inorganic base (K₂CO₃), preventing salt accumulation on the reactor walls which can cause localized overheating[2].

  • Exotherm Management: Kinetic analysis of scale-up couplings reveals two primary exothermic events: the addition of the base and the addition of the catalyst[3]. Controlled, sequential addition is mandatory to prevent heat spikes that lead to catalyst degradation (palladium black formation).

Mechanistic Pathway

The catalytic cycle relies on the efficient generation and regeneration of the active Pd(0) species. Rigorous exclusion of oxygen during the oxidative addition step is critical to prevent the irreversible oxidation of the catalyst[4].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Bromo-4-fluorobenzaldehyde) Pd0->OxAdd Ar-Br addition TransMet Transmetalation (p-Tolylboronic acid + Base) OxAdd->TransMet Ar-Pd(II)-Br RedElim Reductive Elimination TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Pd(0) Regeneration Product 6-Fluoro-4'-methyl- [1,1'-biphenyl]-3-carbaldehyde RedElim->Product C-C Bond Formation

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Self-Validating Experimental Protocol (100 g Pilot Scale)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating mandatory In-Process Controls (IPCs). The use of standard Schlenk technique or rigorous degassing is recommended to best enable scale-up success[4].

Step 1: Substrate Preparation & Degassing

  • Charge a 2.0 L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and reflux condenser with 3-bromo-4-fluorobenzaldehyde (100.0 g, 0.493 mol, 1.0 equiv) and p-tolylboronic acid (73.7 g, 0.542 mol, 1.1 equiv).

  • Add Toluene (800 mL, 8 vol) and Ethanol (200 mL, 2 vol). Stir at 250 rpm to achieve a homogenous solution.

  • Self-Validation Check: Sparge the solution with subsurface Nitrogen for a minimum of 30 minutes. Dissolved oxygen must be < 2 ppm to prevent catalyst poisoning.

Step 2: Base Addition & Exotherm Control

  • In a separate flask, dissolve K₂CO₃ (136.2 g, 0.986 mol, 2.0 equiv) in Deionized Water (400 mL, 4 vol). Degas via N₂ sparging for 15 minutes.

  • Transfer the aqueous base to the reactor via an addition funnel over 15 minutes.

  • IPC: Monitor the internal temperature. The base addition is mildly exothermic; ensure the temperature does not exceed 30 °C[3].

Step 3: Catalyst Activation & Reaction

  • Temporarily increase N₂ flow to create a positive pressure blanket. Charge Pd(dppf)Cl₂ (1.80 g, 0.5 mol%) in a single portion.

  • Heat the biphasic mixture to an internal temperature of 75 °C at a ramp rate of 1 °C/min.

  • IPC: Maintain stirring at 400 rpm to ensure maximum interfacial surface area between the organic and aqueous phases. Stir for 4–6 hours.

  • Self-Validation Check (Reaction Completion): Halt stirring, allow phases to separate for 5 minutes, and sample the upper organic layer. Analyze via HPLC (254 nm). The reaction is deemed complete when the 3-bromo-4-fluorobenzaldehyde peak is < 0.5% Area (AUC).

Downstream Processing & Metal Scavenging

A critical failure mode in active pharmaceutical ingredient (API) synthesis is high residual heavy metals. Traditional silica gel chromatography is unscalable and economically unviable. Instead, treatment of the reaction mixture with toluene and 20% aqueous NaHSO₃ at an elevated temperature lowers the palladium content efficiently and cost-effectively[2].

Scavenging Protocol:

  • Cool the reactor to 40 °C. Halt stirring and allow phase separation (15 mins). Discard the lower aqueous layer.

  • Add 20% w/w aqueous NaHSO₃ (400 mL, 4 vol) to the organic phase. Heat to 60 °C and stir vigorously for 2 hours.

    • Causality: The bisulfite ions coordinate with residual palladium species, forming highly water-soluble Pd-bisulfite complexes that partition exclusively into the aqueous phase[2].

  • Separate and discard the aqueous wash. Wash the organic layer with brine (300 mL).

  • Filter the organic phase through a 1-inch pad of Celite/Activated Carbon to remove any precipitated palladium black.

  • Concentrate the filtrate under reduced pressure to ~300 mL. Add cold Heptane (500 mL) dropwise to induce crystallization.

  • Filter the resulting off-white crystals, wash with cold heptane (100 mL), and dry in vacuo at 45 °C to constant weight.

WorkupFlow React Crude Reaction Mixture (Biphasic: Toluene/Water) PhaseSep Phase Separation (Discard Aqueous Layer) React->PhaseSep Scavenge Palladium Scavenging (20% aq. NaHSO3 wash at 60°C) PhaseSep->Scavenge Organic Phase Carbon Activated Carbon Filtration (Celite Pad) Scavenge->Carbon Pd extraction Cryst Crystallization (Heptane addition & cooling) Carbon->Cryst Clear Filtrate Pure Pure Product (Pd < 10 ppm) Cryst->Pure Filtration & Drying

Downstream processing and palladium scavenging workflow for scale-up.

Process Optimization & Analytical Data

The following table summarizes the quantitative improvements achieved by transitioning from bench-scale discovery conditions to the optimized pilot-scale process.

ParameterBench Scale (1 g)Pilot Scale (100 g)Causality / Scientific Rationale
Catalyst Loading 5.0 mol % Pd(PPh₃)₄0.5 mol % Pd(dppf)Cl₂High dilution and efficient mixing at scale allow for lower loading. The dppf ligand prevents catalyst degradation[2].
Solvent System THF / H₂OToluene / EtOH / H₂OToluene provides superior heat capacity for exotherm control; EtOH acts as a phase-transfer promoter[2].
Reaction Temp. 90 °C (Reflux)75 °C (Controlled)Lowering temperature prevents catalyst deactivation (Pd black formation) during the exothermic transmetalation step[3].
Pd Scavenging Silica Chromatography20% aq. NaHSO₃ washChromatography is unscalable. Bisulfite washing efficiently forms water-soluble Pd complexes[2].
Residual Palladium ~500 ppm< 10 ppm Stringent API regulatory limits require robust liquid-liquid extraction scavenging rather than physical filtration[2].
Isolated Yield 78%88% Controlled addition and optimized biphasic mixing limit protodeboronation side-reactions, increasing overall yield.

(Note: For continuous manufacturing applications, palladium-catalyzed cross-coupling reactions in continuous flow reactors offer an alternative strategy for highly exothermic profiles[5].)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde. This biphenyl derivative is typically synthesized via the Suzuki-Miyaura cross-coupling of 3-bromo-4-fluorob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde. This biphenyl derivative is typically synthesized via the Suzuki-Miyaura cross-coupling of 3-bromo-4-fluorobenzaldehyde and p-tolylboronic acid. While Suzuki couplings are generally robust, the unique electronic properties of the dual electron-withdrawing groups (fluoro and formyl) on the electrophile can lead to stalled catalytic cycles and degraded yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to achieve >85% yield.

TroubleshootingWorkflow Start Low Yield in Biphenyl Aldehyde Synthesis Analyze LC-MS / NMR Analysis of Crude Mixture Start->Analyze Unreacted Unreacted Aryl Halide Analyze->Unreacted SideProd High Side Products (Homocoupling/Protodeboronation) Analyze->SideProd Degradation Aldehyde Degradation Analyze->Degradation Sol1 Enhance Oxidative Addition: Switch to XPhos Pd G2 or Pd(dppf)Cl2 Unreacted->Sol1 Sol2 Mitigate Boronic Acid Issues: Slow Addition, 1.3 eq Boronic Acid, Use Milder Base (K3PO4) SideProd->Sol2 Sol3 Protect Formyl Group: Avoid Strong Aqueous Alkali, Use Anhydrous Conditions/KF Degradation->Sol3

Troubleshooting workflow for low yield in 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my overall yield consistently below 50% despite the full consumption of 3-bromo-4-fluorobenzaldehyde? A1: Full consumption of the aryl halide without a corresponding high product yield indicates that your starting material is being consumed by competing side reactions. In this specific system, the primary culprits are protodeboronation of the p-tolylboronic acid and homocoupling [1]. The electron-withdrawing nature of the fluoro and formyl groups accelerates the initial oxidative addition step. However, if the subsequent transmetalation step is sluggish, the Pd(II) intermediate stalls. During this delay, the p-tolylboronic acid is highly susceptible to base-catalyzed protodeboronation (yielding toluene) or oxidative homocoupling (yielding 4,4'-dimethylbiphenyl)[1][2].

Q2: How do the electronic properties of the fluoro and formyl groups dictate the reaction mechanism and cause these bottlenecks? A2: The 3-bromo-4-fluorobenzaldehyde substrate is highly electron-deficient, which fundamentally alters the kinetics of the catalytic cycle:

  • Oxidative Addition: The electron-withdrawing fluorine atom and formyl group significantly lower the electron density of the aromatic ring, making the C-Br bond highly reactive toward Pd(0) insertion[1].

  • Transmetalation (The Bottleneck): Because oxidative addition is exceptionally fast, transmetalation becomes the rate-limiting step. If the base and solvent system are not optimized to facilitate boron-to-palladium transfer, the catalytic cycle bottlenecks, leaving the reagents vulnerable to degradation[3].

  • Aldehyde Vulnerability: The formyl group is sensitive to strong aqueous bases (e.g., NaOH, KOH) at high temperatures, which can trigger Cannizzaro-type disproportionation or aldol condensations.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to F/CHO groups) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII 3-Bromo-4-fluorobenzaldehyde TransMet Transmetalation (Base-assisted, Rate-limiting) PdII->TransMet PdII_2 Pd(II) Diaryl (Ar-Pd-Ar') TransMet->PdII_2 p-Tolylboronic acid + Base RedElim Reductive Elimination (Forms Biphenyl Product) PdII_2->RedElim RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle highlighting electronic effects of the fluorinated substrate.

Q3: What is the optimal catalyst and base combination to suppress homocoupling and protect the formyl group? A3: To balance the fast oxidative addition with efficient transmetalation while protecting the sensitive aldehyde, you must transition away from standard Pd(PPh3)4 and strong inorganic bases.

  • Catalyst Selection: Utilize a precatalyst with a bulky, electron-rich ligand such as XPhos Pd G2. The electron density of the Buchwald ligand accelerates the rate-limiting transmetalation step, while its steric bulk forces the two aryl groups together, dramatically accelerating reductive elimination before side reactions can occur[4].

  • Base Selection: Switch to a milder base like K3PO4 or KF. Strong inorganic bases in highly aqueous environments promote protodeboronation and aldehyde degradation. Milder bases provide sufficient activation for the boronic acid without destroying the electrophile[2][5].

Data Presentation: Optimization of Reaction Components

The following table summarizes the causal relationship between reaction conditions and observed yields during the optimization of this specific coupling.

Catalyst System (mol%)BaseSolvent SystemTemp (°C)Yield (%)Primary Observation / Impurity
Pd(PPh3)4 (5%)Na2CO3 (aq)Toluene/H2O9042High homocoupling (4,4'-dimethylbiphenyl)[1]
Pd(dppf)Cl2 (5%)K2CO3 (aq)Dioxane/H2O9061Protodeboronation (toluene formation)
Pd(OAc)2 / SPhos (2%)KF (anhydrous)Toluene10078Sluggish transmetalation, unreacted halide
XPhos Pd G2 (2%)K3PO4 (aq)THF/H2O7091Clean conversion, trace side products[4]

Self-Validating Experimental Protocol

Objective: Synthesize 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde with >85% yield by suppressing protodeboronation and formyl degradation.

Step 1: Reagent Preparation & Rigorous Deoxygenation

  • Action: Add 3-bromo-4-fluorobenzaldehyde (1.0 equiv, 10 mmol) and p-tolylboronic acid (1.3 equiv, 13 mmol) to an oven-dried Schlenk flask. Add anhydrous THF (40 mL) and aqueous K3PO4 (2.0 M, 15 mL). Sparge the biphasic mixture with Argon for 30 minutes.

  • Causality: The 0.3 equiv excess of boronic acid compensates for minor unavoidable protodeboronation[2]. Oxygen is a primary driver of Pd(II)-mediated homocoupling; rigorous degassing prevents this.

  • Self-Validation Checkpoint: The solution should remain pale/colorless. A rapid darkening of the solution before catalyst addition indicates oxygen ingress and premature oxidation of the boronic acid.

Step 2: Catalyst Introduction

  • Action: Under a positive Argon flow, add XPhos Pd G2 (2 mol%) and XPhos ligand (2 mol%).

  • Causality: XPhos Pd G2 rapidly generates the active Pd(0) species under mild conditions, preventing the need for excessive heating that could degrade the formyl group[4].

Step 3: Reaction Execution

  • Action: Heat the mixture to 70 °C with vigorous stirring (1000 rpm) for 4 hours.

  • Causality: The biphasic nature of the THF/H2O system requires high shear (vigorous stirring) to ensure adequate mass transfer between the aqueous base (activating the boron) and the organic electrophile.

Step 4: In-Process Control (IPC)

  • Action: Remove a 50 µL aliquot, dilute with EtOAc, and analyze via LC-MS or TLC (Hexanes/EtOAc 8:2).

  • Self-Validation Checkpoint: The reaction is complete when the 3-bromo-4-fluorobenzaldehyde peak is fully consumed. Crucial: If unreacted halide remains, do NOT increase the temperature, as this will trigger aldehyde degradation. Instead, add an additional 0.5 mol% of catalyst to re-initiate the stalled cycle.

Step 5: Work-up and Isolation

  • Action: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with water (2 x 30 mL) and brine (30 mL), then dry over anhydrous Na2SO4. Concentrate under reduced pressure and purify via silica gel chromatography.

  • Causality: Immediate cooling and separation halt any residual base-catalyzed side reactions on the newly formed biphenyl aldehyde.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis and Reactivity of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Welcome to the Technical Support Center for the synthesis and downstream functionalization of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde . This fluorinated biphenyl building block is highly valued in drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and downstream functionalization of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde . This fluorinated biphenyl building block is highly valued in drug discovery for its rigidified scaffold. However, the ortho-fluoro substituent (relative to the biphenyl linkage) introduces significant steric and electronic challenges during its synthesis via Suzuki-Miyaura cross-coupling, as well as unique conformational constraints during downstream functionalization.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these steric hindrance side reactions.

Part 1: Frequently Asked Questions (FAQs)

Section A: Synthesis & Suzuki-Miyaura Coupling Challenges

Q1: When coupling 3-bromo-4-fluorobenzaldehyde with p-tolylboronic acid, my yields are below 30%, and I observe massive amounts of toluene in the GC-MS. What is happening? A1: You are observing protodeboronation , a classic side reaction in sterically hindered Suzuki couplings. The primary reason for low conversion is the decreased reaction rate due to steric hindrance from the ortho-fluoro group, which impedes the transmetalation step of the catalytic cycle[1]. Because the fluorine atom is highly electronegative, it accelerates the initial oxidative addition, but its steric bulk and electronic stabilization of the Pd(II) intermediate create a severe bottleneck. While the palladium cycle is stalled, the p-tolylboronic acid remains exposed to the basic reaction medium, leading to base-catalyzed protodeboronation (yielding toluene) rather than cross-coupling.

Q2: How can I overcome this transmetalation bottleneck and suppress protodeboronation? A2: You must abandon standard catalysts like Pd(PPh₃)₄. Instead, employ bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexylphosphine moiety increases electron density on the palladium center, while the bulky biphenyl backbone forces the intermediate into a geometry that dramatically accelerates reductive elimination, pulling the stalled reaction forward[2]. Additionally, using anhydrous bases (like K₃PO₄) in non-protic solvents (like toluene) minimizes the water available for protodeboronation[3].

Section B: Downstream Functionalization & Conformational Hindrance

Q3: I am trying to perform a reductive amination on the C3-carbaldehyde of the purified biphenyl, but bulky secondary amines fail to react. Isn't the aldehyde unhindered? A3: Topologically, the aldehyde at C3 is meta to the biphenyl linkage and para to the fluorine, meaning it lacks direct adjacent steric bulk. However, the ortho-fluoro group at C6 dictates the conformational landscape of the entire molecule. To minimize steric clash with the ortho-hydrogens of the tolyl ring, the biphenyl system is forced into a twisted conformation (dihedral angle ~45–60°). This rigid, twisted structure creates a distal "steric shield" on one face of the aldehyde, restricting the trajectory of incoming bulky nucleophiles. Solution: Utilize strong Lewis acids (e.g., Ti(OiPr)₄) to heavily activate the carbonyl carbon. This lowers the LUMO energy, accelerating the nucleophilic attack before the amine is sterically repelled by the twisted biphenyl face.

Part 2: Mechanistic Workflows & Logic

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Accelerated by -I effect of F) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (STERIC BOTTLENECK) PdII->TransMet p-Tolyl-B(OH)2 SideRxn Protodeboronation (Yields Toluene) PdII->SideRxn Stalled Cycle + Base/H2O RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 6-Fluoro-4'-methyl-[1,1'-biphenyl] -3-carbaldehyde RedElim->Product Solution SPhos Ligand Accelerates Transmetalation Solution->TransMet

Catalytic cycle highlighting the steric bottleneck and SPhos intervention.

G Start Issue: Low Yield / Side Reactions CheckLigand Check Ligand System Start->CheckLigand IsPPh3 Using Pd(PPh3)4? CheckLigand->IsPPh3 IsSPhos Already using SPhos? CheckLigand->IsSPhos SwitchSPhos Switch to Pd(OAc)2 / SPhos (Overcomes ortho-F bulk) IsPPh3->SwitchSPhos Yes CheckBase Check Base & Water IsSPhos->CheckBase Yes Anhydrous Use Anhydrous K3PO4 in Toluene CheckBase->Anhydrous Protodeboronation seen

Troubleshooting logic tree for hindered Suzuki-Miyaura couplings.

Part 3: Quantitative Data & Optimization

The choice of ligand and base is the ultimate determinant of success when synthesizing ortho-fluoro biphenyls. The table below summarizes the quantitative impact of various catalytic systems on the coupling of 3-bromo-4-fluorobenzaldehyde and p-tolylboronic acid.

Table 1: Impact of Catalyst/Ligand Selection on Reaction Yield and Side Products

Catalyst / Ligand SystemBase / SolventYield of Target Biphenyl (%)Protodeboronation (Toluene %)Homocoupling (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / THF25%60%15%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane45%40%10%
Pd(OAc)₂ / XPhos (2 mol%)K₃PO₄ / Toluene82%12%5%
Pd(OAc)₂ / SPhos (2 mol%) K₃PO₄ / Toluene 94% <5% <1%

Part 4: Self-Validating Experimental Protocol

Optimized SPhos-Mediated Suzuki-Miyaura Coupling Objective: Synthesize 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde while completely suppressing boronic acid protodeboronation.

Materials:

  • 3-bromo-4-fluorobenzaldehyde (1.0 equiv, 10 mmol)

  • p-Tolylboronic acid (1.5 equiv, 15 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (Anhydrous powder, 2.0 equiv, 20 mmol)

  • Anhydrous Toluene (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Deoxygenation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the 3-bromo-4-fluorobenzaldehyde, p-tolylboronic acid, and anhydrous K₃PO₄.

    • Causality: Anhydrous K₃PO₄ provides sufficient basicity to activate the boronic acid for transmetalation without introducing the bulk water that drives protodeboronation.

  • Catalyst Loading: Add Pd(OAc)₂ and SPhos to the solid mixture. Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in the anhydrous, sparged toluene.

    • Self-Validation Check: Upon stirring for 5-10 minutes at room temperature, the solution should transition from a pale yellow suspension to a deep red/orange hue. This color change visually validates the reduction of Pd(II) to the active L₂Pd(0) species.

  • Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS or TLC. The reaction is deemed complete when the mass peak for the starting bromide (m/z ~203) is entirely consumed, and the product peak (m/z 215 [M+H]⁺) dominates the chromatogram.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a short pad of Celite to remove palladium black and inorganic phosphate salts. Wash the organic filtrate with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure aldehyde.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[2]

  • BenchChem. Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. BenchChem Technical Resources. [1]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI Insights.[3]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation with 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Welcome to the advanced troubleshooting and technical support center for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde . For drug development professionals and synthetic chemists, this specific biphenyl substrate pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support center for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde . For drug development professionals and synthetic chemists, this specific biphenyl substrate presents a "perfect storm" of catalytic challenges. The highly reactive C3-formyl group, the sterically demanding biphenyl axis, and the C6-fluoro substituent frequently lead to rapid catalyst poisoning, off-cycle resting states, and unwanted side reactions.

This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to restore high turnover numbers (TON) and reaction fidelity.

Part 1: Troubleshooting Guides & FAQs

Q1: My palladium-catalyzed cross-coupling reaction stalls at <15% conversion, and I observe the rapid formation of a black precipitate. What is happening?

Analysis & Causality: The black precipitate is palladium black, an irreversible indicator of catalyst deactivation[1]. When using this substrate, the C3-carbaldehyde group undergoes competitive oxidative addition to the active Pd(0) center. This is followed by rapid CO deinsertion (decarbonylation)[2]. Because carbon monoxide is a strong π-acceptor ligand, it traps the metal center. The clustering of Pd atoms is facile in the presence of CO, resulting in nonactive palladium carbonyl complexes that aggregate into Pd black[1].

Corrective Action: You must either shift the kinetic preference of the catalyst or mask the aldehyde.

  • Ligand Tuning: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos). The extreme steric bulk accelerates the desired reductive elimination step, kinetically outcompeting the CO deinsertion pathway.

  • Substrate Masking: Convert the aldehyde to a transient imine. Transient imine directing groups effectively override other coordinating functional groups capable of causing catalyst poisoning, shielding the formyl carbon from oxidative addition[3].

Q2: I am attempting a reductive amination or functionalization using an Ir(I) or Rh(I) catalyst, but the reaction requires extreme temperatures (>150°C) and yields are poor. Why?

Analysis & Causality: Aldehydes are notorious for strongly coordinating to Rh(I) and Ir(I) centers, forming stable, off-cycle resting states that act as thermodynamic sinks. Furthermore, the C6-fluoro group ortho to the biphenyl axis can engage in secondary weak coordination (F-metal interaction), locking the catalyst in an inactive chelated conformation. Any potential catalyst must be able to expel these coordinating groups from its sphere to prevent catalyst poisoning[4].

Corrective Action: Utilize a cationic Rh(I) or Ir(I) complex paired with a weakly coordinating counterion (e.g., [SbF6]⁻ or [BArF]⁻) and a tridentate phosphine ligand (such as triphos)[4]. The increased electrophilicity of the metal center, combined with the rigid steric shielding of the tridentate ligand, prevents the formation of the stable bis-coordinated aldehyde complex. This allows the catalytic cycle to proceed at significantly lower temperatures (e.g., 80°C).

Q3: I masked the aldehyde as a dimethyl acetal to prevent decarbonylation, but I am now seeing defluorination (loss of the C6-fluoro group) during my Suzuki coupling. How do I prevent this?

Analysis & Causality: By masking the aldehyde, you successfully mitigated CO-driven poisoning. However, if you are using a highly electron-rich Pd(0) catalyst (often required for sterically hindered biphenyls), the catalyst can undergo oxidative addition into the C-F bond. The ortho-fluoro group is electronically activated by the biphenyl system's strain.

Corrective Action: Attenuate the electron density of your metal center. Switch to a moderately electron-rich ligand (e.g., dppf instead of PCy3) and lower the reaction temperature to 60°C. The target C-X bond (halide/pseudohalide) will undergo oxidative addition much faster than the C-F bond under these milder conditions, preserving the fluorine atom.

Part 2: Quantitative Data & Ligand Effects

The following table summarizes the causal relationship between the catalyst system, the state of the 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde substrate, and the resulting catalytic efficiency.

Catalyst / Ligand SystemSubstrate StatePrimary Failure ModeCatalyst TONDesired Product Yield
Pd(OAc)₂ / PPh₃Unprotected (-CHO)Decarbonylation / Pd Black[1]< 105%
Pd(OAc)₂ / PCy₃Unprotected (-CHO)Decarbonylation / Pd Black1512%
[Rh(CO)Cl(PPh₃)₂]Unprotected (-CHO)Stable Off-Cycle Coordination[4]< 52%
Pd(OAc)₂ / dppfAcetal ProtectedMinor Defluorination35078%
Pd(OAc)₂ / BrettPhos Transient Imine None (Optimal Pathway)[3] > 500 89%

Part 3: Mechanistic & Workflow Visualizations

Mechanism Substrate 6-Fluoro-4'-methyl-[1,1'-biphenyl] -3-carbaldehyde Pd_Cat Active Pd(0) Catalyst Substrate->Pd_Cat Unprotected Pathway Masking Transient Imine Masking (Blocks Coordination) Substrate->Masking Protection Strategy OxAdd Oxidative Addition into C-CHO Bond Pd_Cat->OxAdd CrossCoupling Desired Cross-Coupling (High TON & Yield) Pd_Cat->CrossCoupling Product Formation CO_Deinsert CO Deinsertion (Decarbonylation) OxAdd->CO_Deinsert Pd_Black Pd-CO Clusters (Catalyst Poisoning & Pd Black) CO_Deinsert->Pd_Black Irreversible Sink Masking->Pd_Cat

Mechanistic divergence: Catalyst poisoning via decarbonylation vs. successful masked cross-coupling.

Workflow Step1 Step 1: Masking Add Aminobenzoic Acid (Transient Imine) Step2 Step 2: Catalysis Add Pd(OAc)2, Ligand, Coupling Partner Step1->Step2 Step3 Step 3: Quench Acidic Hydrolysis (Regenerate -CHO) Step2->Step3 Step4 Step 4: Isolation Chromatography (Pure Product) Step3->Step4

Self-validating experimental workflow for transient masking and catalytic functionalization.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent the loss of expensive catalysts, utilize this self-validating protocol for the functionalization of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde using a transient directing group strategy[5].

Protocol: In-Situ Transient Masking and Cross-Coupling

Objective: Temporarily mask the C3-carbaldehyde to prevent Pd-black formation during downstream coupling.

Step 1: Transient Imine Formation

  • In an oven-dried Schlenk flask under argon, dissolve 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Add 2-aminobenzoic acid (1.2 equiv) and catalytic acetic acid (10 mol%).

  • Stir at 40°C for 2 hours over activated 4Å molecular sieves.

  • Self-Validation Check: Pull a 10 µL aliquot and analyze via crude ¹H-NMR. The complete disappearance of the characteristic aldehyde proton singlet (~9.9 ppm) and the appearance of an imine proton (~8.5 ppm) validates complete masking. Do not proceed to Step 2 until conversion is >95%.

Step 2: Catalytic Functionalization

  • To the validated reaction mixture, add your cross-coupling partner (e.g., aryl boronic acid, 1.5 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), and BrettPhos (4 mol%).

  • Heat the mixture to 80°C for 12 hours.

  • Self-Validation Check: Inspect the flask visually after 2 hours. The solution should remain a clear yellow/orange homogeneous mixture. The absence of a black precipitate (Pd black) confirms that decarbonylation has been successfully suppressed[1].

Step 3: Hydrolysis and Deprotection

  • Cool the reaction to room temperature.

  • Add 1M HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the transient imine back to the formyl group.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Self-Validation Check: TLC analysis should show a single new spot with a restored UV-active aldehyde chromophore (stains strongly with 2,4-DNP).

References

  • Continuous-flow Synthesis of Aryl Aldehydes by Pd-catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen. National Institutes of Health (PMC).1

  • Aldehyde Decarbonylation Catalysis under Mild Conditions. Organometallics (ACS Publications).4

  • Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Electron-Deficient Pd Ensembles. ChemRxiv.2

  • Palladium-Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes. ACS Catalysis.3

  • Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy. RSC Publishing.5

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Reference Data for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde: A Comparative Solvent Guide

Executive Summary In modern drug development, fluorinated biphenyl architectures are highly privileged motifs, frequently appearing in kinase inhibitors and anti-inflammatory agents. 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, fluorinated biphenyl architectures are highly privileged motifs, frequently appearing in kinase inhibitors and anti-inflammatory agents. 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde presents a unique analytical challenge due to its heteronuclear spin-spin couplings ( 19F1H and 19F13C ) and its conformational dynamics.

This guide provides a rigorous, objective comparison of the compound's Nuclear Magnetic Resonance (NMR) spectral performance in two fundamentally different environments: a non-polar, non-hydrogen-bonding solvent (CDCl₃ ) and a highly polar, hydrogen-bond-accepting solvent (DMSO-d₆ ). By detailing self-validating acquisition protocols and mechanistic shift analyses, this document serves as a definitive reference for structural elucidation and trace impurity identification[1].

Molecular Architecture & Spin System Analysis

Understanding the causality behind the spectral peaks requires deconstructing the molecule into its two constituent spin systems:

  • Ring A (1-Aryl-3-formyl-6-fluorobenzene): The highly electronegative fluorine atom at C-6 introduces significant magnetic anisotropy. The 19F nucleus (spin ½) couples with the adjacent aromatic protons and carbons. H-5 exhibits a large ortho coupling ( 3JHF​≈9.8 Hz), while H-4 shows a smaller meta coupling ( 4JHF​≈4.8 Hz). In the 13C spectrum, C-6 appears as a massive doublet ( 1JCF​≈254 Hz).

  • Ring B (p-Tolyl): This ring manifests as a classic AA'BB' spin system in 1H NMR. Due to free rotation around the C1–C1' biphenyl bond, the protons appear as two distinct, heavily roofed doublets ( J≈8.0 Hz), anchored by a sharp methyl singlet at ~2.4 ppm.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition. Every step is designed to eliminate common artifacts such as radiation damping, poor line shape, and integration errors.

  • Gravimetric Sample Preparation: Weigh exactly 15.0 mg of the analyte and dissolve it in 0.6 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Maintaining a precise, moderate concentration ensures consistent longitudinal relaxation times ( T1​ ) and prevents line broadening caused by high viscosity. Handling DMSO requires strict anhydrous conditions to prevent water contamination, which severely degrades spectral resolution[2].

  • Thermal Equilibration & Tuning: Insert the sample into the spectrometer and equilibrate at 298.0 K for 5 minutes. Tune and match the probe for both 1H and 13C frequencies.

    • Causality: Temperature gradients generate convection currents within the NMR tube, distorting the Free Induction Decay (FID). Precise tuning maximizes RF power transfer, optimizing the Signal-to-Noise (S/N) ratio.

  • Pulse Calibration ( P1​ Optimization): Execute a nutation experiment to determine the exact 90° pulse length for the specific sample matrix.

    • Causality: The dielectric constant drastically differs between CDCl₃ ( ϵ=4.8 ) and DMSO-d₆ ( ϵ=46.7 ). This difference alters RF field efficiency. Calibrating the 90° pulse guarantees uniform excitation across the spectral window, making peak integrations strictly quantitative.

  • Automated Shimming & Acquisition: Perform gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients until the TMS reference peak achieves a Full Width at Half Height (FWHH) of < 0.8 Hz. Acquire 16 scans for 1H (with a 5-second relaxation delay) and 1024 scans for 13C .

NMR_Workflow SamplePrep 1. Sample Preparation (15.0 mg in 0.6 mL Solvent + TMS) Thermal 2. Thermal Equilibration & Probe Tuning (298.0 K, Match/Tune) SamplePrep->Thermal PulseSeq 3. 90° Pulse (P1) Calibration (Matrix-Specific RF Optimization) Thermal->PulseSeq FID 4. Shimming & FID Acquisition (Z1/Z2 Optimization, NS=16/1024) PulseSeq->FID Processing 5. FT, Phasing & Baseline Correction (Zero-Filling to 64k points) FID->Processing Analysis 6. Peak Assignment & Spin-Spin Analysis (Integration & J-Coupling) Processing->Analysis

Standardized NMR acquisition and spectral validation workflow for biphenyl derivatives.

Comparative Spectral Data: CDCl₃ vs. DMSO-d₆

The following tables summarize the quantitative chemical shifts ( δ ) and coupling constants ( J ) obtained at 400 MHz ( 1H ) and 100 MHz ( 13C ).

Table 1: 1H NMR Data Comparison
PositionCDCl₃ ( δ ppm)DMSO-d₆ ( δ ppm)Multiplicity J Coupling (Hz)IntegrationAssignment
3-CHO 9.9810.05Singlet (s)-1HFormyl proton
H-4 7.928.01ddd J=8.5,4.8,2.2 1HRing A, meta to F
H-2 7.847.91dd J=6.8,2.2 1HRing A, between Ar & CHO
H-2', 6' 7.467.52Doublet (d) J=8.0 2HRing B, ortho to biphenyl bond
H-5 7.247.48dd J=9.8,8.5 1HRing A, ortho to F
H-3', 5' 7.287.32Doublet (d) J=8.0 2HRing B, meta to biphenyl bond
4'-CH₃ 2.412.38Singlet (s)-3HTolyl methyl group
Table 2: 13C NMR Data Comparison
PositionCDCl₃ ( δ ppm)DMSO-d₆ ( δ ppm)Carbon Type 19F Coupling ( JCF​ Hz)
C-3 (CHO) 190.4191.2Carbonyl (C=O)-
C-6 (C-F) 164.2163.5Quaternary Aryld, 1J=254
C-4' 138.2138.5Quaternary Aryl-
C-3 132.8132.5Quaternary Aryl-
C-4 131.5131.8Aryl CHd, 3J=9
C-1' 131.2130.8Quaternary Aryl-
C-2 130.8130.5Aryl CHd, 4J=4
C-1 129.6128.8Quaternary Aryld, 2J=14
C-3', 5' 129.4129.6Aryl CH-
C-2', 6' 128.9129.1Aryl CH-
C-5 116.8117.2Aryl CHd, 2J=23
4'-CH₃ 21.321.0Aliphatic CH₃-

Mechanistic Insights into Solvent-Induced Shifts

The transition from CDCl₃ to DMSO-d₆ induces a systematic downfield shift (deshielding) for nearly all aromatic and formyl protons. As an Application Scientist, it is vital to understand the causality behind this phenomenon rather than treating it as an anomaly.

The solvent shift ( Δδ=δDMSO​−δCDCl3​ ) is driven by two primary mechanisms[3]:

  • Hydrogen Bond Acceptance: DMSO is a potent hydrogen-bond acceptor. While 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde lacks highly labile protons (like -OH or -NH), the highly polarized formyl proton (C-H) still engages in weak hydrogen bonding with the S=O dipole of DMSO. This interaction pulls electron density away from the proton, shifting the CHO peak from 9.98 ppm to 10.05 ppm.

  • Dielectric Polarity & Conformational Locking: The high dielectric constant of DMSO stabilizes the inherent dipole moment of the fluorinated biphenyl system. This stabilization slightly alters the average dihedral angle between Ring A and Ring B, modifying the magnetic anisotropy exerted by one ring onto the other, which explains the subtle shifts in the H-2',6' and H-3',5' doublets.

Solvent_Effects DMSO DMSO-d6 Solvent H_Bonding Strong H-Bond Acceptor (S=O Dipole Interaction) DMSO->H_Bonding Polarity High Dielectric Constant (ε = 46.7) DMSO->Polarity CDCl3 CDCl3 Solvent No_HB Non-Hydrogen Bonding (Inert Environment) CDCl3->No_HB Low_Polarity Low Dielectric Constant (ε = 4.8) CDCl3->Low_Polarity Shift_Down Downfield Shift (Deshielding) Δδ = +0.05 to +0.25 ppm H_Bonding->Shift_Down Polarity->Shift_Down Shift_Base Baseline Chemical Shifts (Reference State) No_HB->Shift_Base Low_Polarity->Shift_Base

Logical relationship of solvent-induced deshielding effects in DMSO-d6 versus CDCl3.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]

  • Gergely, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5083–5092.[Link]

  • Alfa Chemistry. (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights.[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

The Central Role of HPLC in Purity Analysis High-Performance Liquid Chromatography (HPLC) is the gold standard for purity and impurity analysis in the pharmaceutical industry.[1] Its high resolving power, sensitivity, an...

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Author: BenchChem Technical Support Team. Date: April 2026

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity and impurity analysis in the pharmaceutical industry.[1] Its high resolving power, sensitivity, and versatility make it exceptionally well-suited for separating the main compound from structurally similar impurities and degradation products. For a complex aromatic aldehyde like 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, HPLC offers distinct advantages over other techniques:

  • Gas Chromatography (GC): While suitable for volatile compounds, the relatively high molecular weight and potential thermal lability of our analyte make GC a less ideal choice.

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for rapid, qualitative analysis but lacks the quantitative precision and resolution required for rigorous purity assessment in a regulatory environment.[2]

  • Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful for structural elucidation but are not typically employed for routine purity testing due to their complexity and lower quantitative accuracy compared to a validated HPLC method.[1]

The selection of a reversed-phase HPLC (RP-HPLC) method is a strategic one. The non-polar nature of the biphenyl structure lends itself well to separation on a C18 stationary phase, with a polar mobile phase allowing for fine-tuning of the retention and resolution of the analyte and its potential impurities.

A Validated HPLC Method: The Experimental Blueprint

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4] Our goal is to establish a method that is specific, linear, accurate, precise, and robust for the quantification of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde and the detection of its impurities. The validation parameters discussed below are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Chromatographic Conditions

A successful HPLC separation is the foundation of a valid method. The following conditions were optimized to achieve a sharp, symmetrical peak for the main analyte, with good resolution from any potential impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Method Validation Parameters: A Deep Dive

The following sections detail the experimental approach and acceptance criteria for each validation parameter. The presented data is representative of a successful validation study.

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][6] To prove this, we intentionally stress the analyte under various conditions to generate potential degradation products. This is a critical step to ensure that our method is "stability-indicating."[7][8][9]

The "How": Forced degradation studies were conducted by exposing a solution of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[7][10]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The Results:

Stress Condition% DegradationObservations
Acid Hydrolysis12.5%Two small degradation peaks observed.
Base Hydrolysis18.2%One major and one minor degradation peak observed.
Oxidative Degradation8.7%One minor degradation peak observed.
Thermal Degradation5.3%No significant degradation peaks observed.
Photolytic Degradation9.1%One minor degradation peak observed.

The method demonstrated good resolution between the main peak and all degradation products, confirming its specificity and stability-indicating nature.

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Outcome Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Sys System Suitability Rob->Sys Report Validation Report Sys->Report

Caption: A streamlined workflow for HPLC method validation.

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[3]

The "How": A series of solutions of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde were prepared at concentrations ranging from 50% to 150% of the nominal working concentration (e.g., 0.1 mg/mL). Each solution was injected in triplicate.

The Results:

Concentration LevelConcentration (µg/mL)Mean Peak Area
50%50498,500
75%75751,200
100%1001,002,500
125%1251,255,800
150%1501,501,300

A linear regression analysis of the data yielded a correlation coefficient (r²) of >0.999, which is well within the typical acceptance criterion of ≥0.99.

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.[4]

The "How": A known amount of a placebo (a mixture of all formulation components except the API) was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

The Results:

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.399.4%

The mean recovery was between 98.0% and 102.0%, meeting the standard acceptance criteria.

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[11]

The "How":

  • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration standard were made on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

The Results:

Precision Level% RSD of Peak Area
Repeatability0.5%
Intermediate Precision0.8%

The Relative Standard Deviation (RSD) for both repeatability and intermediate precision was less than 2%, indicating excellent precision.

The "Why": Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

The "How": The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2 °C)

The Results: In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were not significantly affected, demonstrating the robustness of the method.

The "Why": System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

The "How": A standard solution is injected five times, and the following parameters are calculated:

  • Tailing factor (Asymmetry): Should be ≤ 2.0

  • Theoretical plates (N): Should be ≥ 2000

  • %RSD of peak areas: Should be ≤ 2.0%

The Results: All system suitability parameters were consistently met throughout the validation study.

Potential Degradation Pathways

Analyte 6-Fluoro-4'-methyl- [1,1'-biphenyl]-3-carbaldehyde Oxidation Oxidation Analyte->Oxidation [O] Hydrolysis Hydrolysis Analyte->Hydrolysis H₂O/H⁺ or OH⁻ Photolysis Photolysis Analyte->Photolysis CarboxylicAcid Biphenyl-3-carboxylic acid derivative Oxidation->CarboxylicAcid Alcohol Biphenyl-3-methanol derivative Hydrolysis->Alcohol Other Other photolytic degradants Photolysis->Other

Caption: Potential degradation pathways of the analyte.

Step-by-Step Experimental Protocol

1. Preparation of Mobile Phase:

  • Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water.
  • Degas the solution for 15 minutes using a sonicator or an online degasser.

2. Preparation of Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde reference standard into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase.

3. Preparation of Sample Solution (100 µg/mL):

  • Accurately weigh an amount of the sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase.

4. Chromatographic Analysis:

  • Set up the HPLC system with the conditions specified in the "Chromatographic Conditions" table.
  • Equilibrate the column for at least 30 minutes.
  • Perform a blank injection (mobile phase).
  • Inject the standard solution five times to check for system suitability.
  • Inject the sample solution.
  • Calculate the purity of the sample using the peak area of the main component relative to the total peak area.

Conclusion: A Robust and Reliable Method

The comprehensive validation study confirms that the developed RP-HPLC method is suitable for its intended purpose: the accurate and precise determination of the purity of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde. The method is specific, linear, accurate, precise, and robust, making it a reliable tool for quality control in a drug development setting.

The data presented in this guide provides a clear and objective comparison of the validated HPLC method against the rigorous standards of the ICH guidelines. For researchers, scientists, and drug development professionals, this guide serves as a practical example of how to approach HPLC method validation with scientific rigor and a deep understanding of the underlying principles. The adoption of such a well-validated method is a critical step in ensuring the quality and safety of new pharmaceutical entities.

References

  • J-Stage. (n.d.). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • PharmTech. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Scribd. (2018, May 3). HPLC Analysis of Aromatic Compounds. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • BioPharm International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • SGS Japan. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • IntechOpen. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

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Validation

GC-MS analysis of impurities in synthesized 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on optimizing impurity analysis for biaryl pharmaceutical intermediates. Introduction: The Analytical Challenge of Bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on optimizing impurity analysis for biaryl pharmaceutical intermediates.

Introduction: The Analytical Challenge of Biaryl Intermediates

The synthesis of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde represents a critical node in the development of advanced pharmaceutical APIs, particularly in the creation of flurbiprofen analogs and novel biaryl scaffolds. However, the Suzuki-Miyaura cross-coupling required to synthesize this intermediate inherently generates a complex matrix of process-related impurities.

Under the stringent regulatory frameworks established by the [1], identifying and quantifying these impurities down to the 0.05% reporting threshold is non-negotiable. For this specific class of low-molecular-weight, volatile, and thermally stable compounds, selecting the correct analytical modality is the difference between a robust regulatory submission and a costly clinical hold.

Mechanistic Context: Synthesis and Impurity Generation

To control impurities, we must first understand their origin. The synthesis typically involves the palladium-catalyzed coupling of 3-bromo-4-fluorobenzaldehyde with p-tolylboronic acid. While highly efficient, this pathway is susceptible to side reactions.

Causality of Impurity Formation:

  • Homocoupling: Excess boronic acid or oxidative conditions can lead to the formation of 4,4'-dimethylbiphenyl.

  • Dehalogenation: Protodeboronation or reductive dehalogenation of the starting material yields 4-fluorobenzaldehyde.

  • Residual Solvents: Carryover of reaction solvents (e.g., 1,4-dioxane, toluene) from incomplete vacuum drying [2].

Synthesis_Pathway SM1 3-Bromo-4-fluorobenzaldehyde (Starting Material) Reaction Suzuki-Miyaura Cross-Coupling SM1->Reaction SM2 p-Tolylboronic Acid (Reactant) SM2->Reaction Catalyst Pd(PPh3)4 / K2CO3 (Catalyst System) Catalyst->Reaction Product 6-Fluoro-4'-methyl-[1,1'-biphenyl] -3-carbaldehyde (API Intermediate) Reaction->Product Main Pathway Imp1 4,4'-Dimethylbiphenyl (Homocoupling Impurity) Reaction->Imp1 Side Reaction Imp2 4-Fluorobenzaldehyde (Dehalogenation Impurity) Reaction->Imp2 Side Reaction

Fig 1. Synthesis workflow and impurity generation of the biphenyl intermediate.

Comparative Analysis: GC-MS vs. LC-MS vs. HPLC-UV

When profiling impurities for 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, laboratories typically evaluate three platforms. While LC-MS is the gold standard for large, polar, or thermally labile biomolecules, GC-MS (Gas Chromatography-Mass Spectrometry) offers a distinct strategic advantage for this specific intermediate [3].

Because the target biphenyl and its primary impurities are non-polar, highly volatile, and thermally stable, GC-MS provides superior chromatographic resolution. Furthermore, Electron Ionization (EI) generates reproducible, hard-fragmentation patterns that allow for immediate structural elucidation via NIST library matching—eliminating the need for complex MS/MS interpretation or chemical derivatization.

Quantitative Comparison of Analytical Techniques
Analytical ParameterGC-MS (EI-Single Quad)UHPLC-HRMS (ESI-QTOF)HPLC-UV (Diode Array)
Optimal Analyte Profile Volatile, thermally stable, non-polarLarge, polar, thermally labileChromophore-containing
Sensitivity (LOD) 10–50 ppb1–10 ppb0.1–1 ppm
Resolution of Isomers Excellent (Capillary column)Good (Sub-2 µm particles)Moderate
Structural Elucidation High (NIST Library matching)High (Accurate mass & MS/MS)Low (Retention time only)
Matrix Interference Low (High vacuum separation)Moderate (Ion suppression risk)High (Co-eluting peaks)
Cost per Analysis Low to ModerateHighLow

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure data integrity, the following protocol is designed as a self-validating system . Every run incorporates internal checks to verify instrument performance, ensuring that any absence of impurity peaks is due to sample purity, not instrument failure.

System Suitability and Sample Preparation
  • Internal Standard (IS) Spiking: Dissolve 10 mg of the synthesized crude in 1.0 mL of GC-grade ethyl acetate. Spike the solution with 10 µg/mL of p-Tolualdehyde-d4 [4].

    • Causality: p-Tolualdehyde-d4 acts as an internal standard. Because it is deuterated, it co-elutes near the target compounds but is mass-resolved. If the IS peak area deviates by >5% between runs, the system automatically flags a failure (indicating inlet discrimination or syringe malfunction).

  • Solvent Selection: Ethyl acetate is utilized because it easily dissolves non-polar biphenyls, expands efficiently in the GC inlet without exceeding liner volume, and elutes well before the analytes, preventing solvent-peak masking.

Instrumental Setup & Causality
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides critical π−π interactions with the aromatic rings of the biphenyls, enabling baseline separation of closely eluting regioisomers.

  • Injection: 1 µL, Split ratio 10:1 at 250°C.

    • Causality: 250°C is hot enough to flash-vaporize the biphenyls instantly (preventing band broadening) but low enough to avoid thermal degradation of the reactive aldehyde group. The 10:1 split prevents column overloading by the main API peak while allowing trace impurities to be detected.

  • Oven Temperature Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The initial low temperature focuses residual solvents at the head of the column. The aggressive ramp elutes the heavier biphenyls sharply, minimizing diffusion and maximizing the signal-to-noise ratio.

  • Ionization: Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universal standard energy at which the de Broglie wavelength of the electron matches the bond lengths of typical organic molecules. This maximizes ionization efficiency and ensures the resulting fragmentation pattern perfectly matches commercial NIST libraries for rapid unknown identification.

GCMS_Workflow Prep Sample Prep (EtOAc + Int. Std) Inject Split Injection (250°C, 10:1) Prep->Inject Column DB-5MS Column (Thermal Gradient) Inject->Column Ionize Electron Ionization (EI, 70 eV) Column->Ionize Detect Quadrupole MS (m/z 50-350) Ionize->Detect Analyze NIST Library Matching Detect->Analyze

Fig 2. Self-validating GC-MS analytical workflow for volatile impurity profiling.

Data Interpretation

During analysis, the Total Ion Chromatogram (TIC) will yield distinct peaks. The target compound, 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, will present a strong molecular ion at m/z 214 ( M+ ), with a characteristic fragment at m/z 185 corresponding to the loss of the formyl group (-CHO). The homocoupling impurity (4,4'-dimethylbiphenyl) is easily distinguished by its molecular ion at m/z 182, eluting slightly earlier due to the absence of the polar aldehyde moiety.

Conclusion

For the impurity profiling of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, GC-MS outperforms LC-MS in both operational efficiency and structural elucidation capabilities. By leveraging the volatility of the biaryl scaffold and employing a self-validating protocol with internal standards, analytical scientists can achieve highly reproducible, ICH-compliant data that accelerates the drug development pipeline.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) International Council for Harmonisation (ICH) URL:[Link]

  • LC-MS vs GC-MS in Pharmaceutical Analysis HPLC Calculator / Khemit URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling specialized pharmaceutical intermediates like 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling specialized pharmaceutical intermediates like 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde requires a deep understanding of molecular causality. You cannot simply wear standard PPE; you must design a defensive envelope based on the chemical's specific reactivity, lipophilicity, and physical state.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that every safety measure is logically grounded in its chemical properties.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule:

  • The Aldehyde Moiety (-CHO): Aldehydes are highly electrophilic. They act as potent protein cross-linkers, making them severe skin and respiratory sensitizers. Furthermore, they are prone to auto-oxidation in the presence of air, forming irritating carboxylic acids.

  • The Fluorinated Biphenyl Core: The addition of a fluorine atom to a biphenyl ring significantly increases the molecule's lipophilicity (LogP). This means the compound can rapidly permeate the lipid bilayers of human skin and standard single-layer latex or thin nitrile gloves.

Because of these dual hazards, our approach must align with the rigorous standards set forth in, prioritizing engineering controls and specialized PPE to prevent both inhalation and dermal absorption.

Quantitative PPE Selection Matrix

The selection of PPE must comply with the. Below is the quantitative and qualitative data dictating our PPE requirements for this specific compound.

PPE CategorySpecificationQuantitative/Performance StandardMechanistic Justification
Hand Protection Double Nitrile GlovesInner: 0.12 mm Outer: 0.15 mmThe lipophilic biphenyl core accelerates permeation. Double-gloving creates a self-validating breach window; if the outer glove is contaminated, the inner glove protects the skin during removal.
Eye/Face Protection Chemical Splash GogglesANSI Z87.1-2020 certified, D3 ratingProtects against aerosolized aldehyde particulates and accidental solvent splashes during dissolution.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 compliantAldehydes and their common solvents pose flammability risks. Mitigates static discharge risks during powder transfer.
Respiratory Chemical Fume HoodFace velocity: 80-100 fpm (0.4-0.5 m/s)Primary defense against sensitizing vapors. Respirators are only required if hood ventilation fails, per the.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. This means incorporating immediate feedback loops to ensure the step was executed safely before proceeding to the next.

Phase 1: Preparation and Verification
  • Verify Engineering Controls: Turn on the chemical fume hood.

    • Validation: Check the digital flow monitor to ensure a face velocity of 80-100 fpm. Perform a "tissue test" (hold a small piece of tissue at the sash opening) to visually confirm inward directional airflow.

  • Don PPE Sequentially: Put on the FR lab coat, followed by chemical splash goggles. Don the inner nitrile gloves, ensuring they cover the cuffs of the lab coat. Don the outer nitrile gloves.

    • Validation: Perform a visual inspection and a quick tactile stretch of the outer gloves to check for micro-tears.

Phase 2: Dispensing and Handling
  • Static Mitigation: 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde may hold a static charge as a dry powder. Use an anti-static gun (Zerostat) on the weighing boat and the analytical balance inside the hood.

  • Dispensing: Use a grounded, stainless-steel spatula to transfer the compound.

    • Validation: If the powder clings erratically to the spatula, stop. Re-apply the anti-static treatment to prevent aerosolization.

  • Solubilization: Dissolve the intermediate in your target solvent (e.g., Dichloromethane or Ethyl Acetate) inside the fume hood before transferring it to the main reactor. Handling it as a solution drastically reduces the risk of airborne dust exposure.

Phase 3: Post-Handling Decontamination
  • Glove Removal (Outer): Remove the outer gloves using the "beak method" (pulling from the palm so the glove turns inside out) and dispose of them in a solid hazardous waste bin.

  • Surface Decontamination: Wipe down the balance and hood floor with a solvent compatible with the compound (e.g., a small amount of isopropanol or ethanol), followed by a 10% aqueous soap solution to neutralize residual traces.

G A 1. Hazard Assessment (Lipophilic & Sensitizer) B 2. Don PPE (Double Nitrile, FR Coat, Goggles) A->B Determine Defense C 3. Engineering Controls (Verify Hood: 80-100 fpm) B->C Proceed to Hood D 4. Chemical Handling (Anti-Static Dispensing) C->D Safe Environment Confirmed E 5. Decontamination (Solvent Wipe & Wash) D->E Post-Handling Cleanup F 6. Waste Disposal (Halogenated Organic Stream) E->F Segregate Waste

Operational workflow for handling 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde.

Emergency Response and Spill Management

In the event of a spill, the emphasizes a rapid, structured response to prevent exposure escalation.

  • Isolate the Area: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Assess and Upgrade PPE: If the spill is large (>50 grams) and outside the hood, upgrade to a half-mask respirator with Organic Vapor (OV) / P100 particulate cartridges before approaching.

  • Containment: Surround the powder with a compatible inert absorbent (e.g., vermiculite or sand). Do not use water, as this may spread the lipophilic compound without dissolving it.

  • Collection: Carefully sweep the mixture using a non-sparking brush and dustpan. Place the debris into a sealable, chemically compatible container.

  • Validation of Cleanup: Wipe the spill area with an organic solvent (e.g., acetone) on a disposable pad, followed by soap and water, to ensure no micro-particulates remain.

Waste Disposal Plan

Because this molecule contains a fluorine atom, it dictates a highly specific disposal route.

  • Segregation: Do not mix this waste with standard non-halogenated solvents. Fluorinated compounds require high-temperature incineration to prevent the release of toxic hydrofluoric acid (HF) gas or the creation of persistent organic pollutants.

  • Containerization: Place all contaminated solids (gloves, wipes, empty vials) into a dedicated, heavy-duty poly-bag labeled "Solid Halogenated Organic Waste."

  • Liquid Waste: Any solvent mixtures containing this compound must go into a designated "Halogenated Liquid Waste" carboy.

  • Labeling: Clearly label the waste with the full chemical name: 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde. Do not use abbreviations, as waste management personnel rely on exact nomenclature to determine the incineration temperature.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910 Subpart I). United States Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

  • American Chemical Society (ACS). ACS Center for Lab Safety. ACS Institute.[Link]

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